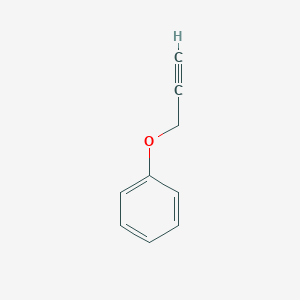

Phenyl propargyl ether

Beschreibung

Eigenschaften

IUPAC Name |

prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQRJSXKXVZCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159653 | |

| Record name | (Prop-2-ynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-02-1 | |

| Record name | (2-Propyn-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Prop-2-ynyloxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013610021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Prop-2-ynyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-2-ynyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PROP-2-YNYLOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN9AYQ8LES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl Propargyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propargyl ether, a member of the aryl propargyl ether family, is a versatile organic compound with significant applications in synthetic chemistry and materials science. Its unique structure, featuring a phenyl ring, an ether linkage, and a terminal alkyne, provides a scaffold for a variety of chemical transformations. This guide offers an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data, to support its use in research and development.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 13610-02-1 | [1] |

| Appearance | Liquid | |

| Density | 1.030 g/mL at 20 °C | |

| Boiling Point | 83 °C at 15 mmHg | [2] |

| Melting Point | 15 °C | [2] |

| Refractive Index (n20/D) | 1.535 | |

| Flash Point | 76 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenol is deprotonated to form the phenoxide ion, which then attacks propargyl bromide (or chloride) to yield the desired ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Phenol

-

Propargyl bromide (or propargyl chloride)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a base, such as powdered sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium or potassium phenoxide salt.

-

Addition of Propargyl Halide: To the stirred suspension of the phenoxide, add propargyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (sodium or potassium bromide) has formed, remove it by filtration.

-

Transfer the filtrate to a separatory funnel. Add diethyl ether to dilute the mixture.

-

Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any unreacted phenol and base.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[3]

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, and acetylenic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 2H | Ar-H (meta) |

| ~7.00 - 6.90 | Multiplet | 3H | Ar-H (ortho, para) |

| ~4.70 | Doublet | 2H | -O-CH₂- |

| ~2.50 | Triplet | 1H | ≡C-H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the ether-linked methylene carbon, and the acetylenic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C (ipso, C-O) |

| ~129 | Ar-C (meta) |

| ~121 | Ar-C (para) |

| ~115 | Ar-C (ortho) |

| ~78 | -C≡C-H |

| ~76 | -C≡C-H |

| ~56 | -O-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching.[4][5]

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2120 | C≡C stretch (weak to medium) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1250, ~1050 | C-O stretch (asymmetric and symmetric) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns. Fragmentation often occurs alpha to the oxygen atom.[6][7][8]

| m/z | Fragment Ion |

| 132 | [M]⁺ (Molecular ion) |

| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 39 | [C₃H₃]⁺ (Propargyl cation) |

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Williamson ether synthesis is a classic example of an Sₙ2 reaction pathway. The key steps are outlined in the diagram below.

Caption: Signaling pathway of the Williamson ether synthesis for this compound.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. How To [chem.rochester.edu]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis and Reactions of Phenyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and diverse reactivity of phenyl propargyl ether, a valuable building block in organic synthesis. The document details experimental protocols for its preparation and key transformations, presents quantitative data in structured tables for comparative analysis, and illustrates reaction mechanisms and workflows through detailed diagrams.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[1][2]

Williamson Ether Synthesis: Experimental Protocol

This protocol outlines the synthesis of this compound from phenol and propargyl bromide.

Materials:

-

Phenol

-

Propargyl bromide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Ethyl ether

-

Magnesium sulfate (MgSO₄)

-

Ice water

Procedure:

-

In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, combine 47 g (0.5 mol) of phenol and 77 g (0.65 mol) of propargyl bromide in 400 mL of ethanol.

-

While stirring vigorously, add 24 g (0.6 mol) of powdered potassium hydroxide portion-wise over 30 minutes, maintaining control of the reaction temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and then pour it into 500 mL of ice water.

-

Separate the organic layer. Extract the aqueous layer once with a small volume of ethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Yield and Characterization:

-

Yield: 75%

-

Boiling Point: 80 °C at 20 mmHg

-

¹H NMR (δ, ppm): 2.7 (1H), 4.8 (2H), 7.0-7.7 (5H)

-

IR (cm⁻¹): 3288 (≡C-H), 2122 (C≡C)

Synthesis Workflow

Chemical Reactions of this compound

This compound is a versatile substrate that undergoes a variety of chemical transformations, including sigmatropic rearrangements, cycloadditions, and metal-catalyzed reactions.

Claisen Rearrangement

The thermal[1][1]-sigmatropic rearrangement of this compound, a variant of the Claisen rearrangement, leads to the formation of 2-allenylphenol, which can then undergo further cyclization to produce chromene derivatives.[4][5][6]

This protocol describes the thermal Claisen rearrangement of this compound.

Materials:

-

This compound

-

High-boiling solvent (e.g., N,N-diethylaniline)

Procedure:

-

Place this compound in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Add a high-boiling solvent such as N,N-diethylaniline.

-

Heat the mixture under a nitrogen atmosphere to a temperature of approximately 200-220 °C.

-

Maintain the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, primarily chromene, can be isolated and purified using column chromatography on silica gel.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Phenyl Propargyl Ether: Chemical Structure, Analysis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl propargyl ether, a versatile bifunctional molecule, holds significant importance in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical structure, detailed analysis through modern spectroscopic techniques, and step-by-step experimental protocols for its synthesis and key reactions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical application details.

Chemical Structure and Properties

This compound, systematically named (prop-2-yn-1-yloxy)benzene, is an organic compound characterized by a phenyl group linked to a propargyl group through an ether linkage. This structure imparts both aromatic and alkyne functionalities, making it a valuable building block in a variety of chemical transformations.

Chemical Identifiers:

-

IUPAC Name: (Prop-2-yn-1-yloxy)benzene[1]

-

CAS Number: 13610-02-1[1]

-

InChIKey: AIQRJSXKXVZCJO-UHFFFAOYSA-N[1]

-

SMILES: C#CCOc1ccccc1[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to light yellow liquid at room temperature and is soluble in common organic solvents like chloroform.[4]

| Property | Value | Reference |

| Physical State | Liquid | [3] |

| Appearance | Colorless to light yellow | [4] |

| Boiling Point | 83 °C at 15 mmHg | [4] |

| Density | 1.030 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.535 | [3] |

| Flash Point | 76 °C (closed cup) | [5] |

| Solubility | Soluble in chloroform | [4] |

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections provide a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectrum (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 2H | Ar-H (meta) |

| ~7.00 | m | 3H | Ar-H (ortho, para) |

| 4.71 | d | 2H | O-CH₂ |

| 2.52 | t | 1H | ≡C-H |

¹³C NMR (Carbon-13) NMR Spectrum (Solvent: CDCl₃) [6]

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | Ar-C (quaternary, C-O) |

| 129.5 | Ar-C (meta) |

| 121.5 | Ar-C (para) |

| 114.8 | Ar-C (ortho) |

| 78.5 | ≡C-H |

| 75.8 | -C≡ |

| 56.0 | O-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 | Strong, sharp | ≡C-H stretch (alkyne) |

| ~3060 | Medium | =C-H stretch (aromatic) |

| ~2120 | Medium, sharp | C≡C stretch (alkyne) |

| ~1598, 1495 | Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O-C stretch (aryl ether) |

| ~750, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment |

| 132 | High | [M]⁺ (Molecular ion) |

| 131 | Moderate | [M-H]⁺ |

| 105 | Low | [M-C₂H₃]⁺ |

| 94 | High | [C₆H₅OH]⁺ (Phenol radical cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 65 | Moderate | [C₅H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and some of its key reactions.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers. In this case, phenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as propargyl bromide.

Reaction Scheme:

C₆H₅OH + Br-CH₂-C≡CH + K₂CO₃ → C₆H₅-O-CH₂-C≡CH + KBr + KHCO₃

Materials:

-

Phenol (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and anhydrous acetone.

-

Add anhydrous potassium carbonate to the flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add the propargyl bromide solution to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click" Reaction

This compound is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction forms a stable triazole ring and is widely used in bioconjugation, drug discovery, and materials science.

Reaction Scheme:

C₆H₅-O-CH₂-C≡CH + N₃-R → 1,4-disubstituted 1,2,3-triazole

Materials:

-

This compound (1.0 eq)

-

An organic azide (e.g., benzyl azide, 1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vial, dissolve this compound and the organic azide in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a solution of copper(II) sulfate pentahydrate in a minimum amount of water.

-

In another separate vial, prepare a fresh solution of sodium ascorbate in water.

-

To the solution of the alkyne and azide, add the copper sulfate solution, followed by the sodium ascorbate solution. The reaction mixture should turn from colorless to a yellow-green color.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting triazole product by column chromatography on silica gel or recrystallization.

Key Signaling Pathways and Reaction Mechanisms

Claisen Rearrangement of this compound

Aryl propargyl ethers, including this compound, can undergo a thermal[7][7]-sigmatropic rearrangement, a variant of the Claisen rearrangement. This reaction is a powerful tool for the synthesis of chromenes and other heterocyclic compounds. The reaction proceeds through a concerted pericyclic transition state. The initial rearrangement forms an allenyl cyclohexadienone intermediate, which then tautomerizes and undergoes an electrocyclization to form the final benzopyran product.[7][8][9][10]

The mechanism involves a[7][7]-sigmatropic reaction as the rate-determining step, followed by proton transfer and cyclization to yield the benzopyran derivative.[8][9][10]

Applications in Drug Development and Materials Science

The unique bifunctionality of this compound makes it a valuable tool in several areas of research and development:

-

Drug Discovery: The alkyne group allows for the facile introduction of the phenyl ether moiety into potential drug candidates via click chemistry. This is particularly useful for generating libraries of compounds for high-throughput screening.

-

Bioconjugation: The bioorthogonal nature of the click reaction enables the labeling of biomolecules with phenyl-containing tags for imaging or diagnostic purposes.

-

Polymer Chemistry: this compound can be polymerized to form poly(this compound), a polymer with interesting electronic and thermal properties.[11] It can also be incorporated as a monomer to introduce alkyne functionalities into other polymers, allowing for post-polymerization modification via click chemistry.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is irritating to the skin and can cause serious eye damage.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.[12] For detailed safety information, consult the Safety Data Sheet (SDS).[4]

Conclusion

This compound is a versatile and valuable chemical compound with a rich chemistry. Its unique combination of an aromatic ring and a terminal alkyne makes it an important building block in organic synthesis, particularly for the construction of complex molecules and functional materials. This guide has provided a comprehensive overview of its structure, analysis, and key reactions, offering a solid foundation for its use in research and development.

References

- 1. (Prop-2-ynyloxy)benzene | C9H8O | CID 83613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 苯基炔丙基醚 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound technical, = 90 GC 13610-02-1 [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high Tg - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. This compound | 13610-02-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Phenyl Propargyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenyl propargyl ether, also known as (prop-2-yn-1-yloxy)benzene, is a versatile bifunctional organic compound. It incorporates a phenyl ether group and a terminal alkyne, making it a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a wide array of chemical transformations, including sigmatropic rearrangements, cycloadditions, and metal-catalyzed coupling reactions. This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols, and spectroscopic data, serving as a technical resource for professionals in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Density | 1.030 g/mL at 20 °C | [1][3][4] |

| Boiling Point | 83 °C at 15 mmHg | [7] |

| Melting Point | 15 °C | [7] |

| Refractive Index (n²⁰/D) | 1.535 | [1][3][4] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [1][3] |

| Vapor Pressure | 0.41 mmHg at 25 °C | [7] |

| Solubility | Soluble in chloroform | [7] |

Table 2: Chemical and Safety Properties

| Property | Description | Reference(s) |

| Chemical Stability | Stable under normal conditions; sensitive to air. | [8] |

| Incompatibilities | Strong oxidizing agents. | [8][9] |

| Hazardous Reactions | Hazardous polymerization does not occur. | [8] |

| Primary Hazards | Combustible liquid. Causes skin irritation and serious eye damage. May cause respiratory irritation. | [1][2][8] |

| Storage Conditions | Keep refrigerated (2-8°C) in a dry, well-ventilated place under an inert atmosphere. Keep away from heat and ignition sources. | [1][3][9] |

Chemical Reactivity and Key Transformations

This compound's reactivity is dominated by its terminal alkyne and the aryl propargyl ether moiety. This allows for a diverse range of synthetic applications.

Claisen Rearrangement

The most notable reaction of aryl propargyl ethers is the thermal[10][10]-sigmatropic rearrangement, a variant of the Claisen rearrangement.[11][12] Upon heating, this compound rearranges to form an allenyl cyclohexadienone intermediate. This intermediate can then undergo further transformations, such as tautomerization to an allenylphenol or subsequent cyclization to yield chromene or benzofuran derivatives, depending on the reaction conditions and substitution patterns.[1][10][13] High temperatures, often exceeding 200°C, are typically required for this transformation.[1][7][10]

Caption: The thermal Claisen rearrangement of this compound.

Cycloaddition Reactions

The terminal alkyne functionality makes this compound an excellent substrate for various cycloaddition reactions. It can participate in [2+2], [2+3], and other pericyclic reactions to form diverse carbocyclic and heterocyclic systems. For instance, the Huisgen 1,3-dipolar cycloaddition with azides (a "click" reaction) can be employed to synthesize triazoles, often facilitated by copper or ruthenium catalysts.[14] Gold-catalyzed cycloadditions with alkenes can also lead to the formation of complex polycyclic structures.[15]

Metal-Catalyzed Transformations

The propargyl group is highly reactive towards various transition metals, particularly π-acidic metals like gold, platinum, and palladium.[16] These catalysts can activate the alkyne for a range of transformations, including:

-

Rearrangements: Gold catalysts can promote rearrangements of propargylic systems to form allenes or enones.[17][18]

-

Cyclizations/Annulations: Intramolecular reactions involving the phenyl ring or other nucleophiles can lead to the formation of heterocycles like benzofurans or chromenes under milder conditions than the thermal Claisen rearrangement.[19]

-

Coupling Reactions: The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides, providing a route to more complex substituted alkynes.

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Reference(s) |

| ¹H NMR | Acetylenic Proton (≡C-H ) | 2.0 - 3.0 ppm | [20] |

| Methylene Protons (-O-CH₂ -C≡) | 3.3 - 4.5 ppm | [13][20] | |

| Aromatic Protons (Ar-H ) | 6.0 - 8.5 ppm | [20] | |

| ¹³C NMR | Methylene Carbon (-O-C H₂-C≡) | 50 - 80 ppm | [13] |

| Alkynyl Carbons (-C ≡C H) | 65 - 90 ppm | ||

| Aromatic Carbons (C -Ar) | 110 - 160 ppm | ||

| IR Spectroscopy | Terminal Alkyne Stretch (≡C-H) | ~3300 cm⁻¹ (strong, sharp) | |

| Alkyne Stretch (C≡C) | 2100 - 2260 cm⁻¹ (weak) | ||

| Aryl-Alkyl Ether Stretch (Ar-O-C) | 1200 - 1275 cm⁻¹ (strong) | [13] | |

| Aryl-Alkyl Ether Stretch (C-O-Ar) | 1020 - 1075 cm⁻¹ (strong) | [13] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent rearrangement are provided below.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from phenol and propargyl bromide, a classic Sₙ2 reaction.[4]

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reactant Charging: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 3-4 mL per mmol of phenol).

-

Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (1.1 eq, 80 wt.% solution in toluene) dropwise to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with 1 M NaOH (2 x 30 mL) to remove unreacted phenol, and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent on a rotary evaporator. Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Protocol 2: Thermal Claisen Rearrangement to 2H-Chromene

This protocol outlines a representative procedure for the thermal rearrangement of this compound.[1][10]

Methodology:

-

Reaction Setup: Place this compound (1.0 eq) in a flask containing a high-boiling point, inert solvent such as N,N-diethylaniline. The flask should be equipped with a reflux condenser and a nitrogen inlet.

-

Heating: Heat the solution to a high temperature (e.g., 210-220 °C) under a nitrogen atmosphere.

-

Reaction Time: Maintain this temperature for several hours until TLC analysis indicates the consumption of the starting material. The reaction typically proceeds through the formation of 2-allenylphenol, which then cyclizes.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like diethyl ether and wash with dilute acid (e.g., 1 M HCl) to remove the diethylaniline solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, primarily 2H-chromene, can then be purified by column chromatography on silica gel.

Conclusion

This compound is a synthetically valuable compound with well-defined physical properties and a rich and diverse chemical reactivity. Its ability to undergo signature transformations like the Claisen rearrangement, as well as various metal-catalyzed and cycloaddition reactions, establishes it as a key intermediate in the synthesis of complex carbocyclic and heterocyclic scaffolds. This guide provides the core technical data and procedural knowledge essential for its effective use in a research and development setting.

References

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. spectrabase.com [spectrabase.com]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 6. scispace.com [scispace.com]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. spectrabase.com [spectrabase.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. PubChemLite - this compound (C9H8O) [pubchemlite.lcsb.uni.lu]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 19. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 20. gold-chemistry.org [gold-chemistry.org]

Phenyl Propargyl Ether: A Technical Guide for Researchers

CAS Number: 13610-02-1

Synonyms: 3-Phenoxy-1-propyne, (2-Propynyloxy)benzene

This technical guide provides an in-depth overview of phenyl propargyl ether, a versatile chemical intermediate with significant applications in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 13610-02-1 | [1][2] |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | Colorless to Light Yellow Liquid | |

| Density | 1.030 g/mL at 20 °C | [2] |

| Boiling Point | 89 - 90 °C at 14 mmHg | |

| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.535 | [2] |

| Solubility | Soluble in chloroform. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. While full spectra are available in databases such as SpectraBase, the following table provides expected chemical shifts for ¹H and ¹³C NMR.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | Acetylenic C-H | ~2.5 (t) |

| Methylene CH ₂ | ~4.7 (d) | |

| Aromatic C-H | ~6.9-7.4 (m) | |

| ¹³C NMR | C ≡CH | ~75 |

| C≡C H | ~78 | |

| C H₂ | ~56 | |

| Aromatic C -O | ~158 | |

| Aromatic C -H | ~115-130 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. A representative protocol is detailed below.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from phenol and propargyl bromide.

Materials:

-

Phenol

-

Propargyl bromide (or propargyl chloride)

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Acetone or Acetonitrile (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in acetone.

-

Addition of Alkyl Halide: While stirring the mixture, add propargyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium hydroxide solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.

Applications in "Click" Chemistry

This compound is a key building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal chemistry, particularly in the development of anticancer agents.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,2,3-triazole derivative from this compound and an organic azide.

Materials:

-

This compound (1.0 eq)

-

Organic azide (e.g., benzyl azide) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium ascorbate (0.1-0.2 eq)

-

Solvent system (e.g., t-butanol/water 1:1, or DMF/water)

-

Ethyl acetate

-

Brine

Procedure:

-

Reagent Preparation: In a reaction vessel, dissolve this compound and the organic azide in the chosen solvent system.

-

Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.

-

Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triazole product can be purified by column chromatography on silica gel.

Caption: General experimental workflow for a CuAAC "click" reaction.

Mechanism of Action of Triazole Derivatives in Cancer

Many 1,2,3-triazole derivatives synthesized using this compound as a precursor have been investigated for their anticancer properties. While specific mechanisms vary, a common strategy involves the modulation of signaling pathways critical for cancer cell survival and proliferation. One such pathway is the mitochondrial pathway of apoptosis. Certain triazole-containing compounds have been shown to induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, which execute cell death.

Caption: A representative signaling pathway for triazole-induced apoptosis.

Safety and Handling

This compound is a combustible liquid and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.

-

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

This guide provides a comprehensive overview of this compound for research and development purposes. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from your supplier.

References

Phenyl Propargyl Ether: A Technical Guide to Safe Handling and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propargyl ether (3-phenoxy-1-propyne) is a versatile bifunctional molecule widely utilized in organic synthesis. Its terminal alkyne and phenyl ether moieties make it a valuable building block, particularly in the construction of complex molecular architectures through reactions such as Sonogashira couplings and azide-alkyne cycloadditions (click chemistry).[1][2] This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the laboratory use of this compound, alongside detailed experimental protocols for its common applications. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Safety and Hazard Information

This compound is a combustible liquid that can cause skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3] Due to its hazard profile, appropriate personal protective equipment (PPE) and engineering controls are mandatory during handling.

Hazard Identification and Classification

The compound is classified as a combustible liquid, a skin irritant (Category 2), and a serious eye damage/eye irritation agent (Category 1).[3] It is also classified for specific target organ toxicity (single exposure), potentially causing respiratory system irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 83 °C @ 15 mmHg |

| Flash Point | 76 °C (168.8 °F) - closed cup |

| Density | 1.030 g/mL at 20 °C |

| Refractive Index | n20/D 1.535 |

| Solubility | Soluble in chloroform. Slightly soluble in water. |

| Storage Temperature | 2-8°C |

Data sourced from multiple safety data sheets and chemical suppliers.[2]

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any handling of this compound to determine the appropriate level of PPE. The following are general recommendations:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol) should be worn.[5] Disposable gloves should be used for splash protection only and replaced immediately upon contamination.[5] A lab coat or other protective clothing is also required.[4]

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Engineering Controls

All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[4] An eyewash station and safety shower must be readily accessible in the work area.[3]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[4] It is recommended to store it under an inert atmosphere and refrigerated to maintain quality.[4] It is incompatible with strong oxidizing agents.[4]

Spills and Waste Disposal

In the event of a spill, evacuate the area and remove all sources of ignition.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

Experimental Protocols

This compound is a key reagent in several important organic transformations. The following sections provide detailed methodologies for two of its most common applications.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6]

Reaction:

Aryl-X + HC≡C-R → Aryl-C≡C-R

(Where R is the phenoxymethyl group of this compound and Aryl-X is an aryl halide)

Detailed Methodology: [7]

-

To a solution of the aryl halide (1.0 eq) in an appropriate solvent (e.g., THF, 5 mL per 0.81 mmol of aryl halide) at room temperature, add sequentially a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq) and a copper co-catalyst like CuI (0.025 eq).

-

Add a suitable base, for example, diisopropylamine (7.0 eq).

-

Add this compound (1.1 eq).

-

Stir the reaction mixture at room temperature for 3 hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[8] The CuAAC reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a prime example.[8]

Reaction:

R₁-N₃ + HC≡C-R₂ → 1,4-disubstituted 1,2,3-triazole

(Where R₂ is the phenoxymethyl group of this compound and R₁-N₃ is an organic azide)

General Experimental Workflow: [9]

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the organic azide (e.g., 10 mM in a suitable solvent like DMSO or a t-BuOH/water mixture).

-

Prepare a stock solution of this compound in the chosen reaction solvent.

-

-

Reaction Setup:

-

In a suitable reaction vessel, combine the this compound and the azide. A slight excess (1.1-1.5 equivalents) of one reagent can be used to drive the reaction to completion.

-

Add the chosen solvent or solvent mixture (e.g., PBS buffer, t-BuOH/water).

-

Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.

-

-

Catalyst Addition and Initiation:

-

In a separate tube, prepare the catalyst premix by combining a Cu(II) source (e.g., CuSO₄ stock solution) and a ligand (e.g., TBTA for organic solvents or THPTA for aqueous systems). A common Cu:ligand ratio is 1:2 to 1:5.

-

Add the catalyst premix to the degassed reaction mixture. The final copper concentration is typically 1-5 mol% for small molecule synthesis.

-

Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction into an organic solvent.

-

Purification is often achieved by column chromatography.

-

Visualization of Key Processes

Sonogashira Coupling Catalytic Cycle

References

- 1. interchim.fr [interchim.fr]

- 2. This compound | 13610-02-1 | TCI AMERICA [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Phenyl Propargyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phenyl propargyl ether, a valuable building block in organic synthesis and medicinal chemistry. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of the synthetic workflow.

Core Chemical Data

This compound, also known as 3-phenoxy-1-propyne or (2-propynyloxy)benzene, is a colorless to light yellow liquid. Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 13610-02-1 | |

| Density | 1.030 g/mL at 20 °C | |

| Boiling Point | Approx. 212 °C | |

| Refractive Index | 1.535 at 20 °C |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended to serve as a practical resource for laboratory applications.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[2][3][4] This procedure involves the reaction of a phenoxide with an alkyl halide. In this case, phenol is deprotonated by a base to form the phenoxide ion, which then acts as a nucleophile and attacks propargyl bromide in an Sₙ2 reaction.

Materials and Reagents:

-

Phenol

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10 mL per gram of phenol).

-

Addition of Alkyl Halide: While stirring the mixture, add propargyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the residue, add diethyl ether (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake well.

-

Washing: Separate the organic layer and wash it sequentially with 1 M sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by deionized water (2 x 30 mL), and finally with saturated brine solution (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

Sample Preparation:

-

Prepare a 1 mg/mL solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filter the solution through a 0.22 µm syringe filter into a GC vial.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Scan Range: 40-350 amu.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its structure.

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

Expected Characteristic Peaks:

-

≡C-H stretch (alkyne): Around 3300-3250 cm⁻¹

-

C≡C stretch (alkyne): Around 2150-2100 cm⁻¹

-

=C-H stretch (aromatic): Around 3100-3000 cm⁻¹

-

C=C stretch (aromatic): Around 1600 and 1475 cm⁻¹

-

C-O-C stretch (ether): Around 1250-1000 cm⁻¹

-

=C-H bend (aromatic): Around 900-675 cm⁻¹

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of Phenyl Propargyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl propargyl ether in a range of common organic solvents. Due to a lack of extensive, publicly available quantitative data, this guide synthesizes information from established chemical principles, qualitative observations from scientific literature, and predictive analysis based on the structural properties of the molecule. This document is intended to serve as a valuable resource for laboratory work, including reaction planning, purification, and formulation development involving this compound.

Introduction to this compound

This compound (IUPAC name: 3-phenoxy-1-propyne) is an organic compound with the chemical formula C₉H₈O. It is a colorless to pale yellow liquid at room temperature and is utilized as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and in click chemistry reactions. A thorough understanding of its solubility characteristics is paramount for its effective application in these and other synthetic endeavors.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.030 g/mL at 20 °C |

| Refractive Index | n20/D 1.535 |

| Flash Point | 76 °C (closed cup) |

Solubility of this compound

Known Solubility Data

Specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, the following qualitative and semi-quantitative data points have been reported:

| Solvent | Solubility | Temperature |

| Water | Slightly soluble (1.0 g/L) | 25 °C |

| Chloroform | Soluble | Not specified |

| Heptane | Potentially poor solubility | Not specified |

| Ethyl Acetate | Potentially poor solubility | Not specified |

The poor solubility in heptane and ethyl acetate is inferred from reaction reports where low yields were attributed to the limited solubility of the reagents, including this compound.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted by analyzing its molecular structure. This compound possesses a nonpolar phenyl group and a relatively nonpolar alkyne moiety, along with a polar ether linkage. This combination suggests that the molecule has an overall low to moderate polarity. Therefore, it is expected to be readily soluble in solvents of similar polarity.

The following table provides a predicted solubility profile of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Dielectric Constant (approx.) | Predicted Solubility |

| Nonpolar | Hexane | 1.9 | Soluble |

| Toluene | 2.4 | Very Soluble | |

| Diethyl Ether | 4.3 | Very Soluble | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Very Soluble |

| Tetrahydrofuran (THF) | 7.5 | Very Soluble | |

| Acetone | 21 | Soluble | |

| Acetonitrile (ACN) | 37 | Moderately Soluble | |

| Dimethylformamide (DMF) | 37 | Moderately Soluble | |

| Dimethyl Sulfoxide (DMSO) | 47 | Sparingly Soluble | |

| Polar Protic | Ethanol | 24.5 | Soluble |

| Methanol | 32.7 | Moderately Soluble |

Experimental Protocol for Determining Solubility

The following is a general, standardized experimental protocol for determining the solubility of a liquid compound, such as this compound, in an organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature, typically expressed in g/100 mL or mol/L.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Volumetric flasks (various sizes)

-

Graduated cylinders

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Glass vials with screw caps

-

Pasteur pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Equilibrate the solvent and a sealed vial containing this compound to the desired experimental temperature using a constant temperature bath.

-

In a series of glass vials, add a known volume of the solvent (e.g., 10 mL).

-

To each vial, add incrementally increasing, precisely weighed amounts of this compound.

-

After each addition, cap the vial tightly and stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 30 minutes) to ensure thorough mixing.

-

Continue adding the ether until a small amount of undissolved liquid this compound is observed, indicating that a saturated solution has been formed.

-

-

Equilibration:

-

Place the vials containing the saturated solutions back into the constant temperature bath.

-

Allow the solutions to equilibrate for an extended period (e.g., 24 hours) with continuous stirring. This ensures that the dissolution process has reached equilibrium at the specified temperature.

-

-

Separation and Quantification:

-

After equilibration, stop the stirring and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Transfer the supernatant to a pre-weighed volumetric flask.

-

Determine the weight of the transferred supernatant.

-

Remove the solvent from the supernatant by a suitable method (e.g., rotary evaporation or gentle heating under a stream of inert gas).

-

Once the solvent is completely removed, weigh the volumetric flask containing the this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the flask from the final weight.

-

The solubility can then be expressed as:

-

g/100 mL: (mass of dissolved ether / volume of supernatant taken) * 100

-

mol/L: (moles of dissolved ether / volume of supernatant taken in L)

-

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of phenyl propargyl ether from phenol and propargyl bromide. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This guide includes a summary of various reaction conditions, a detailed step-by-step experimental protocol, purification techniques, and characterization data. Additionally, a phase-transfer catalysis approach is presented as an efficient alternative. The information is intended to enable researchers to reliably synthesize and purify this compound for applications in drug discovery and materials science.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including triazoles, and as a monomer for the synthesis of polybenzoxazines. Its utility stems from the reactive terminal alkyne group, which can participate in a wide range of chemical transformations such as cycloaddition reactions (e.g., "click chemistry"), coupling reactions, and nucleophilic additions.

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of phenol to form the phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide to form the desired ether linkage.[1][2] The efficiency of this reaction is influenced by the choice of base, solvent, and reaction temperature. Phase-transfer catalysis offers a green and efficient alternative to traditional methods.[4][5][6][7]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Phenol reacts with propargyl bromide in the presence of a base to yield this compound and a salt byproduct.

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes various conditions reported in the literature, providing a comparative overview to aid in the selection of an appropriate synthetic strategy.

| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | K₂CO₃ | Acetone | None | Reflux | 5 | 74-85 | [8][9] |

| 2 | K₂CO₃ | DMF | None | Room Temp | 16 | 53 | [9] |

| 3 | NaOH | Toluene | TBAB* | 60-70 | 2-4 | High (not specified) | [10] |

| 4 | NaH | THF | None | Room Temp | Not specified | Not specified | [1] |

*TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Detailed Experimental Protocols

Two detailed protocols are provided below: a standard Williamson ether synthesis and a method employing phase-transfer catalysis.

Protocol 1: Standard Williamson Ether Synthesis using Potassium Carbonate

This protocol is a reliable method for the gram-scale synthesis of this compound.

Materials:

-

Phenol

-

Propargyl bromide (80% in toluene)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Slowly add propargyl bromide (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis

This method is advantageous for its mild reaction conditions and often leads to higher yields and easier work-up.[4][5][6][7]

Materials:

-

Phenol

-

Propargyl bromide

-

Sodium hydroxide (50% w/w aqueous solution)

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve phenol (1.0 eq.) in toluene.

-

To the stirred solution, add the 50% aqueous sodium hydroxide solution and a catalytic amount of tetrabutylammonium bromide (2-5 mol%).

-

Heat the mixture to 60-70°C.

-

Add propargyl bromide (1.2 eq.) dropwise from the dropping funnel over a period of 30 minutes.

-

Vigorously stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water (2 x volume of organic layer) to remove residual sodium hydroxide and TBAB.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Purification and Characterization

Purification: Crude this compound can be purified by flash column chromatography on silica gel.[11][12] A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[12] Fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure.

Characterization: The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: Expected signals include a triplet for the acetylenic proton, a doublet for the methylene protons, and multiplets for the aromatic protons.

-

¹³C NMR: Characteristic peaks for the acetylenic carbons, the methylene carbon, and the aromatic carbons are expected.[13]

-

FT-IR: Key vibrational bands include the C-H stretch of the terminal alkyne, the C≡C stretch, and the C-O-C stretch of the ether.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (132.16 g/mol ) should be observed.[14][15]

Visualized Workflows and Pathways

The following diagrams illustrate the reaction mechanism and the experimental workflow.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. iajpr.com [iajpr.com]

- 5. researchgate.net [researchgate.net]

- 6. fzgxjckxxb.com [fzgxjckxxb.com]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound technical, = 90 GC 13610-02-1 [sigmaaldrich.com]

Phenyl Propargyl Ether: A Versatile Linker for Click Chemistry in Research and Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenyl propargyl ether has emerged as a valuable and versatile building block in the field of click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Its rigid phenyl group and terminal alkyne functionality make it an ideal linker for a wide range of applications, from bioconjugation and proteomics to the synthesis of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in these cutting-edge research areas.

Application Notes

The utility of this compound in click chemistry stems from several key features. The terminal alkyne provides a reactive handle for the highly efficient and specific CuAAC reaction, which forms a stable triazole linkage with an azide-functionalized molecule. This reaction is bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[1] The phenyl ether linkage offers a degree of rigidity and hydrophobicity that can be advantageous in drug design and for probing molecular interactions.

Key Applications:

-